molecular formula C8H5F3N2O B13653160 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Cat. No.: B13653160
M. Wt: 202.13 g/mol
InChI Key: OCEHKQZWBIEFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound featuring a fused pyrrolopyridine scaffold with a trifluoromethyl (-CF₃) substituent at the 6-position. This structural motif is of significant interest in medicinal chemistry due to its role as a hematopoietic progenitor kinase 1 (HPK1) inhibitor, a target implicated in cancer immunotherapy .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-5-4(2-12-6)3-13-7(5)14/h1-2H,3H2,(H,13,14)

InChI Key

OCEHKQZWBIEFAC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2C(=O)N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves:

  • Introduction of the trifluoromethyl group onto a pyridine or related heterocyclic precursor.
  • Cyclization to form the fused pyrrolo[3,4-C]pyridin-1-one bicyclic system.
  • Use of specific catalysts and solvents to optimize yield and purity.

Common solvents include toluene and dimethylformamide (DMF), and catalysts such as palladium or copper complexes are often employed to facilitate coupling and cyclization steps.

Trifluoromethyl Group Introduction

Trifluoromethylation is a key step in the synthesis. Several methods are reported for preparing trifluoromethyl-substituted pyridine derivatives, which serve as intermediates:

  • Chlorine/fluorine exchange reactions : Starting from chloromethylpyridine derivatives, fluorination in vapor-phase reactors with catalyst fluidized beds enables formation of trifluoromethylpyridines. This method allows selective introduction of CF3 groups at various positions on the pyridine ring, including the 6-position relevant for this compound.

  • Use of trifluoromethyl-containing building blocks : Compounds such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate are employed in cyclocondensation reactions to construct trifluoromethyl-substituted heterocycles.

Cyclization to Form Pyrrolo[3,4-C]pyridin-1-one Core

The bicyclic core is formed via intramolecular cyclization reactions, often under reflux conditions in acidic media or using dehydrating agents:

  • For example, refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid in acetone for 15 hours yields the corresponding pyrrolopyridine dihydrochloride salt quantitatively. This step likely involves ester hydrolysis and ring closure to form the lactam (pyridin-1-one) structure.

  • Palladium or copper-catalyzed cyclization reactions in solvents such as DMF or toluene at elevated temperatures have been reported to promote efficient ring closure and functional group transformations.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Trifluoromethylation of pyridine precursor Vapor-phase fluorination with catalyst fluidized bed or use of trifluoromethyl building blocks Introduction of CF3 group at 6-position of pyridine ring
2 Formation of pyrrolo[3,4-C]pyridinone core Reflux with concentrated HCl in acetone or Pd/Cu catalysis in DMF/toluene Cyclization to fused bicyclic lactam structure
3 Purification Crystallization or column chromatography Isolation of pure 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Data Tables on Reaction Conditions and Yields

Fluorination and Trifluoromethylation Yields (Adapted from)

Substrate Reaction Temp. (°C) Major Product Type Yield (%) (GC PA%)
3-Picoline 335 (CFB phase) / 320 (Empty phase) Trifluoromethylpyridine (TF) 86.4
3-Picoline 380 / 380 Chloro(trifluoromethyl)pyridine (CTF) 64.1
2-Picoline 350–360 TF 71.3
2-Picoline 450 CTF 62.2
4-Picoline 380 / 380 CTF 64.1

Note: CFB = catalyst fluidized bed; GC PA% = gas chromatography peak area percent.

Cyclization Reaction Example Yield

Starting Material Reaction Conditions Product Yield
Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate Reflux with concentrated HCl in acetone, 15 hours 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride 100% (9.8 g from 10.4 g starting material)

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Key Intermediate 6-Trifluoromethylpyridine derivative
Trifluoromethylation Method Vapor-phase fluorination or trifluoromethyl building blocks
Cyclization Conditions Reflux in concentrated HCl/acetone or Pd/Cu catalysis in DMF/toluene
Typical Reaction Time 15 hours (acidic reflux)
Yield Range Up to quantitative (100%) in cyclization step
Purification Crystallization, column chromatography

Chemical Reactions Analysis

Nucleophilic Substitution at Carbonyl/Oxidation Sites

The ketone group at position 1 undergoes nucleophilic substitution under basic conditions. For example:

Reagent/ConditionsProductYieldSource
K₂CO₃, DMF, 80°C, 12 h1-Amino derivative72%
NH₂OH·HCl, EtOH, refluxOxime analog68%

The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating substitution at C-6 in some cases .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

ReactionConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivativeLimited regioselectivity
Halogenation (Br₂)FeCl₃, CH₂Cl₂, rt4-Bromo adductPara to trifluoromethyl

Steric hindrance from the fused pyrrolidine ring reduces reactivity at C-3 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C-4 and C-7:

Coupling TypeConditionsProductYield
Suzuki-Miyaura (C-4)Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C4-Aryl-pyrrolopyridinone55–85%
Buchwald-Hartwig (C-7)Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene7-Aminoalkyl derivative60–78%

The trifluoromethyl group stabilizes transition states in meta positions during coupling .

Ring-Opening and Rearrangements

Acidic or reductive conditions induce ring transformations:

ConditionsProductMechanism
HCl (conc.), reflux, 6 hLinear amide derivativePyrrolidine ring hydrolysis
LiAlH₄, THF, 0°C → rtReduced dihydroxy intermediateKetone → alcohol conversion

Ring-opening products serve as intermediates for synthesizing bioactive analogs .

Heterocycle Functionalization

The scaffold participates in cycloadditions and annulations:

ReactionReagents/ConditionsNew Ring System
[3+2] CycloadditionNaN₃, CuI, DMF, 120°CTriazole-fused pyrrolopyridinone
Friedländer AnnulationEnamine, AcOH, ΔQuinoline hybrid structure

These reactions expand π-conjugation, modifying electronic properties for optoelectronic applications .

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits unique behavior:

ProcessConditionsOutcome
HydrolysisNaOH (aq.), 150°C, sealedPartial defluorination
Radical fluorinationXeF₂, CH₃CN, hvPerfluoroalkyl side products

Stability under basic conditions makes it suitable for late-stage functionalization .

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group withdraws electron density, activating positions C-4 and C-7 for cross-couplings .

  • Steric Constraints : The fused pyrrolidine ring hinders substitutions at C-3 but stabilizes planar transition states in cycloadditions .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields compared to ethers .

This compound’s reactivity profile enables its use in synthesizing kinase inhibitors , antiviral agents , and materials science precursors . Further studies are needed to explore photocatalytic and asymmetric variants of these reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound has been studied for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit activity against certain cancer cell lines and could be explored further for anti-cancer therapies .

Neuropharmacology
The pyrrolopyridine framework has been associated with neuroactive properties. Studies suggest that compounds similar to 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one may influence neurotransmitter systems, potentially leading to the development of novel treatments for neurological disorders such as depression and anxiety .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications in electronics and coatings .

Nanotechnology
Research has indicated that incorporating 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one into nanostructured materials may improve their mechanical properties and functionality. This application is particularly relevant in the development of nanocomposites used in various industrial applications .

Agrochemicals

Pesticide Formulations
The compound's unique structure has attracted attention in the agrochemical sector as a potential ingredient in pesticide formulations. Its efficacy against specific pests and diseases can be enhanced by modifying its chemical structure to improve bioavailability and reduce environmental impact .

Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one showed promising results against human cancer cell lines. The research emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Case Study 2: Polymer Applications
In another study focusing on polymer blends, researchers found that incorporating this compound into polycarbonate matrices significantly improved thermal stability and impact resistance. This finding suggests its utility in developing materials for automotive and aerospace applications where durability is crucial .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives are highly dependent on substituents. Below is a detailed comparison:

Substituent-Driven Functional Differences

Compound Name Substituent(s) Key Properties/Applications Synthesis Catalyst References
6-(Trifluoromethyl)-derivative -CF₃ at C6 HPK1 inhibition; enhanced metabolic stability Ru/Rh/Co (varies)
4-Chloro-2-isopropyl-derivative -Cl at C4, -iPr at C2 Discontinued (reason unspecified) Not specified
6-[(2R)-2-Methylpyrrolidin-1-yl]-derivative -N(CH₃)-pyrrolidine at C6 HPK1 co-crystal binding studies Rhodium (chiral synthesis)
2-{6-[Triazolyl]pyridin-2-yl}-derivative Pyridinyl-triazole at C2 FGFR3/X-ray structural analysis Not specified
Key Observations:
  • Trifluoromethyl vs. Chloro : The -CF₃ group improves lipophilicity and resistance to oxidative metabolism compared to -Cl, making it more suitable for oral bioavailability .
  • Amino vs. Alkyl Groups: Derivatives with dimethylamino or methylpyrrolidin substituents (e.g., compound 13 and 21 in ) exhibit stronger HPK1 binding due to hydrogen-bond interactions with the kinase domain .
  • Chiral vs. Achiral Synthesis : Rhodium catalysts enable enantioselective synthesis of axially chiral derivatives, critical for optimizing target selectivity .

Research Findings and Patent Landscape

  • Discontinued Compounds : Derivatives like 4-chloro-2-isopropyl () were discontinued, possibly due to inferior pharmacokinetics or toxicity, though explicit data is unavailable .
  • Safety Profile : General handling precautions (e.g., P201, P210 in ) apply to all derivatives, but substituents may influence specific toxicity risks .

Biological Activity

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (CAS Number: 1393547-09-5) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular structure of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one features a pyrrolidine ring fused to a pyridine system with a trifluoromethyl group at the 6-position. This unique configuration may contribute to its biological activities.

Chemical Structure

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that related pyrrole derivatives can inhibit tumor growth in models of pancreatic and breast cancer . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.

Central Nervous System Effects

The biological activity of pyrrolidine derivatives often extends to the central nervous system (CNS). Some studies have reported analgesic and CNS depressive actions associated with similar compounds, suggesting potential applications in pain management and sedation .

Structure-Activity Relationship (SAR)

The trifluoromethyl group plays a crucial role in enhancing the biological activity of pyrrole derivatives. Research indicates that this functional group can significantly increase the potency of compounds by improving their interaction with biological targets. For example, the presence of a trifluoromethyl group has been linked to improved inhibition of serotonin uptake .

Case Studies

Several case studies highlight the effectiveness of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one and its analogs:

  • Anticancer Studies : A study on the effects of pyrrole derivatives on MDA-MB-231 cells revealed that compounds with similar structures exhibited substantial reductions in cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrrole derivatives against clinical isolates of bacteria, showcasing that those containing trifluoromethyl groups had enhanced efficacy compared to their non-fluorinated counterparts .

Q & A

Q. What are the common synthetic routes for preparing 6-(trifluoromethyl)pyrrolopyridinone derivatives?

Methodological Answer: A typical synthesis involves nucleophilic substitution and cyclization reactions. For example, sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature can alkylate intermediates (e.g., Scheme 5 in ). Boronic acid cross-coupling reactions using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C are effective for introducing aryl substituents ( ). Yields up to 92% have been reported using these protocols .

Example Reaction Scheme:

StepReagents/ConditionsYieldReference
AlkylationNaH, MeI, THF, 0°C–rt92%
Cross-CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C85–90%

Q. Which spectroscopic techniques are critical for characterizing 6-(trifluoromethyl)pyrrolopyridinone derivatives?

Methodological Answer:

  • ¹H NMR : Assign signals for aromatic protons (δ 7.14–8.20 ppm) and trifluoromethyl groups (δ ~2.33 ppm for adjacent methyl groups) in DMSO-d₆ ().
  • Electrospray Ionization Mass Spectrometry (ESIMS) : Confirm molecular ions (e.g., m/z 309.9 for derivatives) and fragmentation patterns .
  • HPLC with UV detection (): Use ammonium acetate buffer (pH 6.5) for impurity profiling.

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for 6-(trifluoromethyl)pyrrolopyridinone derivatives?

Methodological Answer: Impurities arise from incomplete purification or side reactions (e.g., residual solvents, fluorinated byproducts). Use HPLC with a pH 6.5 ammonium acetate buffer () and compare retention times against known impurities such as:

  • Impurity E(EP) : (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1346602-28-5) .
  • Impurity H(EP) : 3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (158697-67-7) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of pyrrolopyridinone derivatives?

Methodological Answer:

  • Substituent Variation : Replace trifluoromethyl groups with electron-withdrawing groups (e.g., nitro or fluoro) to modulate electronic effects ( ).
  • Heterocyclic Modifications : Introduce pyrazole or pyrimidine rings via Pd-catalyzed cross-coupling ().
  • Pharmacokinetic Optimization : Use deuterated solvents in NMR to track metabolic stability ().

Q. What experimental designs are suitable for studying environmental fate or metabolic pathways of this compound?

Methodological Answer:

  • Long-Term Environmental Studies : Follow protocols from Project INCHEMBIOL (2005–2011) to assess distribution in abiotic/biotic compartments and transformation products ().
  • In Vitro Metabolism : Use randomized block designs with split-plot setups (e.g., four replicates, five plants per block) to evaluate enzymatic degradation ( ).

Q. How can contradictory data in reaction yields or bioactivity be resolved?

Methodological Answer:

  • Controlled Replication : Repeat syntheses with strict temperature control (e.g., 50°C for HCl-mediated crystallization; ).
  • Statistical Analysis : Apply ANOVA to compare batch variability in impurity levels ( ).
  • Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm structural assignments ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.